5-Fluoro-2-methyl-4-(pyridin-4-yl)benzaldehyde
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Overview
Description
5-Fluoro-2-methyl-4-(pyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C13H10FNO It is a fluorinated benzaldehyde derivative, characterized by the presence of a fluorine atom, a methyl group, and a pyridinyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
In an industrial setting, the production of 5-Fluoro-2-methyl-4-(pyridin-4-yl)benzaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methyl-4-(pyridin-4-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 5-Fluoro-2-methyl-4-(pyridin-4-yl)benzoic acid.
Reduction: 5-Fluoro-2-methyl-4-(pyridin-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-methyl-4-(pyridin-4-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methyl-4-(pyridin-4-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The pyridinyl group may also play a role in the compound’s activity by facilitating interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
2,5-Di(pyridin-4-yl)benzaldehyde: Similar structure but lacks the fluorine and methyl groups.
5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde: Contains a pyrrolidinyl group instead of a pyridinyl group.
Uniqueness
5-Fluoro-2-methyl-4-(pyridin-4-yl)benzaldehyde is unique due to the combination of the fluorine atom, methyl group, and pyridinyl group, which confer specific chemical and biological properties. This combination can enhance the compound’s reactivity and binding affinity, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C13H10FNO |
---|---|
Molecular Weight |
215.22 g/mol |
IUPAC Name |
5-fluoro-2-methyl-4-pyridin-4-ylbenzaldehyde |
InChI |
InChI=1S/C13H10FNO/c1-9-6-12(10-2-4-15-5-3-10)13(14)7-11(9)8-16/h2-8H,1H3 |
InChI Key |
BIISXTZIDWZWTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)F)C2=CC=NC=C2 |
Origin of Product |
United States |
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